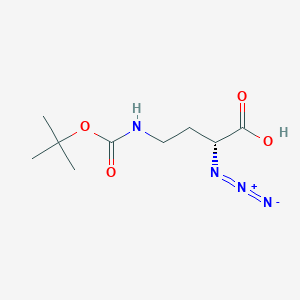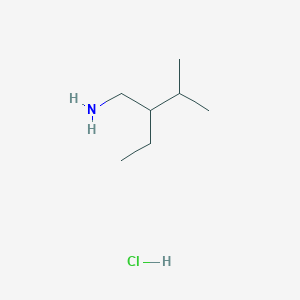
3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H14F3NO5/c1-2-20-9(19)10(8(17)18)4-3-5-15(6-10)7(16)11(12,13)14/h2-6H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.23 . The physical form of this compound is oil .Scientific Research Applications
Synthesis and Chemical Properties
3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid and its derivatives have been extensively studied for their synthesis and chemical properties. The compound's synthesis has been explored through various methodologies, including one-pot multicomponent synthesis, which is noted for its efficiency, economy of time, labor, and resources, and is considered "green" due to the minimal need for synthesizing lachrymators such as 3-aryl-2-cyanothioacrylamides (Krauze et al., 2004). Additionally, the compound has been used in the synthesis of 4-aryl-2-carbamoylmethylthio-5-ethoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid nitriles, demonstrating its versatility in organic synthesis (Baumane et al., 2005).
Electrophilic Substitution Reactions
Research has also focused on electrophilic substitution reactions involving this compound. These studies contribute to the broader understanding of the compound's reactivity and potential applications in organic chemistry and drug synthesis (Pietzsch et al., 2003).
Applications in Medicinal Chemistry
The derivatives of this compound have shown potential in medicinal chemistry, particularly in the synthesis of compounds with antimicrobial activity. For example, the synthesis and antimicrobial activity of new pyridine derivatives, which include derivatives of this compound, have been explored, showcasing the compound's utility in developing new antimicrobial agents (Patel et al., 2011).
Electrochemical Studies
The electrochemical oxidation of nitriles of 4-aryl-2-carbamoylmethylthio-5-ethoxycarbonyl-1,4-dihydropyridine-3-carboxylic acids, which can be synthesized using this compound, has been investigated. These studies provide insights into the electrochemical properties of these compounds, which could be beneficial for developing new electrochemical sensors or devices (Baumane et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO5/c1-2-20-9(19)10(8(17)18)4-3-5-15(6-10)7(16)11(12,13)14/h2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXTHPIQLYRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2883078.png)




![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide](/img/structure/B2883087.png)

![2-hydroxy-3-[(4-methoxyphenyl)sulfanyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883090.png)




![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)
